molecular formula C13H13N3OS B7533224 N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3-benzothiazol-2-amine

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3-benzothiazol-2-amine

Cat. No.: B7533224
M. Wt: 259.33 g/mol
InChI Key: KEEZVRBBYKRWOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3-benzothiazol-2-amine, also known as DMXB-A, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3-benzothiazol-2-amine acts as a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR). Activation of α7nAChR has been shown to have a variety of effects, including neuroprotection, anti-inflammatory activity, and anti-tumor activity.
Biochemical and Physiological Effects:
Activation of α7nAChR by this compound has been shown to have a variety of biochemical and physiological effects, including increased release of neurotrophic factors, modulation of inflammatory cytokine production, and modulation of ion channel activity. These effects are thought to underlie the neuroprotective, anti-inflammatory, and anti-tumor effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3-benzothiazol-2-amine for lab experiments is its high selectivity for α7nAChR, which allows for the specific study of the effects of α7nAChR activation. However, this compound can be difficult to work with due to its low solubility in water and other common solvents.

Future Directions

There are several potential future directions for research on N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3-benzothiazol-2-amine. One area of interest is the development of more potent and selective α7nAChR agonists based on the structure of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in various diseases, including Alzheimer's disease, traumatic brain injury, autoimmune diseases, and cancer. Finally, the use of this compound as a tool for studying the role of α7nAChR in various physiological processes is also an area of potential future research.

Synthesis Methods

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3-benzothiazol-2-amine can be synthesized through a multi-step process that involves the reaction of 3,5-dimethyl-4-(chloromethyl)oxazole with 2-aminobenzothiazole in the presence of a base. The resulting intermediate is then treated with a reducing agent to yield this compound.

Scientific Research Applications

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3-benzothiazol-2-amine has been studied for its potential applications in various fields, including neuroscience, immunology, and oncology. In neuroscience, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In immunology, this compound has been studied for its anti-inflammatory properties and potential as a treatment for autoimmune diseases. In oncology, this compound has been shown to have anti-tumor effects and enhance the efficacy of chemotherapy.

Properties

IUPAC Name

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c1-8-10(9(2)17-16-8)7-14-13-15-11-5-3-4-6-12(11)18-13/h3-6H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEZVRBBYKRWOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CNC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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